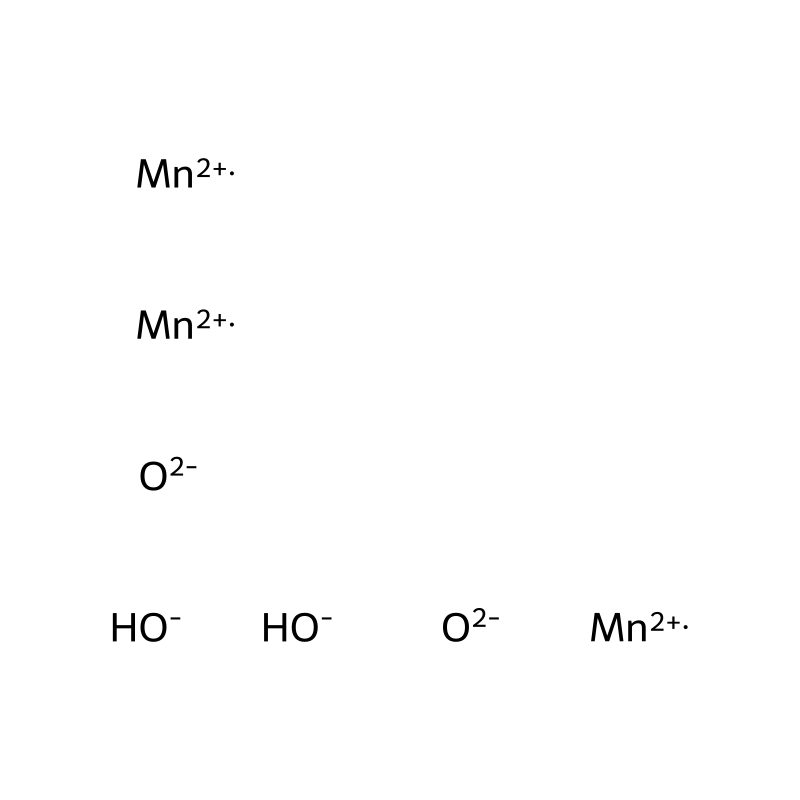Manganese hydroxide oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Manganese hydroxide oxide, often represented as manganese(II) hydroxide (Mn(OH)₂), is an inorganic compound that appears as a white solid. It is known to darken upon exposure to air due to oxidation, transitioning to manganese(III) oxide or manganese dioxide. The compound adopts a brucite-like structure, where manganese ions are coordinated with hydroxide ions, forming layers that contribute to its stability and chemical properties . This compound is poorly soluble in water, which influences its behavior in various
- Formation: Manganese hydroxide is precipitated from manganese(II) salts when treated with sodium hydroxide:
- Oxidation: In the presence of oxygen, manganese hydroxide can oxidize to manganese(III) oxyhydroxide:
- Reactions with Acids: Manganese hydroxide dissolves in dilute acids, producing manganese ions:
- Interaction with Hydrogen Peroxide: Under basic conditions, hydrogen peroxide can oxidize manganese(II) hydroxide to manganese dioxide:
These reactions illustrate the versatility of manganese hydroxide oxide in both acidic and basic environments, highlighting its role in redox chemistry.
Manganese plays a crucial role in biological systems, primarily as a cofactor for various enzymes involved in metabolism and antioxidant defense. Manganese hydroxide oxide may influence biological processes by participating in redox reactions or by serving as a source of manganese ions necessary for enzyme function. Its presence in biological systems can affect cellular processes such as oxidative stress response and metabolic pathways .
Manganese hydroxide oxide can be synthesized through several methods:
- Precipitation Method: Mixing aqueous solutions of manganese(II) salts with sodium hydroxide leads to the precipitation of manganese hydroxide:
- Reagents: Manganese sulfate or chloride and sodium hydroxide.
- Procedure: Add sodium hydroxide solution slowly to the manganese salt solution while stirring until precipitation occurs.
- Electrochemical Methods: Electrochemical reduction of higher oxidation state manganese compounds can yield manganese hydroxide under controlled conditions .
- Hydrothermal Synthesis: This method involves heating a solution containing manganese salts under pressure, allowing for the formation of crystalline manganese hydroxide oxide.
These synthesis methods allow for control over particle size and morphology, which can be tailored for specific applications.
Manganese hydroxide oxide has various applications across multiple fields:
- Catalysis: It is used as a catalyst in organic reactions due to its ability to facilitate electron transfer.
- Environmental Remediation: Manganese compounds are employed in water treatment processes to remove contaminants through oxidation-reduction reactions.
- Battery Technology: Manganese oxides are utilized in lithium-ion batteries as cathode materials due to their favorable electrochemical properties.
- Pigments: Manganese compounds serve as pigments in ceramics and glass due to their vibrant colors.
- Nutritional Supplement: Manganese is an essential trace element for human health, contributing to bone formation and metabolic functions.
Studies have shown that manganese hydroxide oxide interacts with various biological molecules and environmental factors:
- Oxidative Stress: Manganese compounds can generate reactive oxygen species, influencing cellular oxidative stress levels.
- Binding Studies: Research indicates that manganese ions can bind to proteins and enzymes, potentially altering their activity and stability .
- Toxicity Assessments: Understanding the interactions between manganese compounds and biological systems is crucial for assessing potential toxicity, especially at elevated concentrations.
Several compounds share similarities with manganese hydroxide oxide, particularly within the transition metal group:
| Compound | Formula | Unique Features |
|---|---|---|
| Manganese Dioxide | MnO₂ | Commonly used as an oxidizing agent; stable form. |
| Manganese Oxyhydroxide | MnOOH | Intermediate product formed during oxidation; often exhibits different solubility properties. |
| Iron Hydroxide | Fe(OH)₂ | Similar structure; iron's reactivity differs significantly from manganese's. |
| Cobalt Hydroxide | Co(OH)₂ | Exhibits different catalytic properties; used in batteries but less common than manganese compounds. |
Manganese hydroxide oxide is unique due to its specific redox behavior and its role as a precursor for various higher oxidation states of manganese, which are critical for many industrial applications . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound within this group of transition metals.








